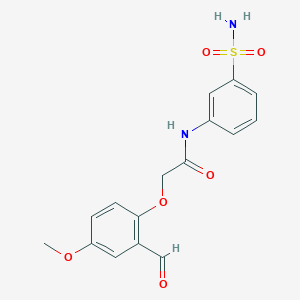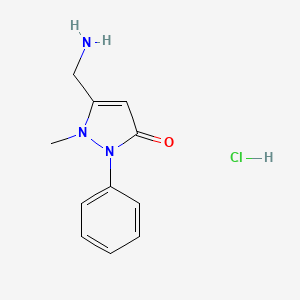
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a chemical compound known for its unique structure and properties. This compound features a pyridine ring substituted with a pyrrolidine group at the 3-position and a trifluoromethyl group at the 5-position, with the entire molecule existing as a dihydrochloride salt. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃) under conditions that facilitate the formation of the C-CF₃ bond.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with a pyrrolidine precursor.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction could produce partially hydrogenated pyridine derivatives.
科学的研究の応用
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The pyrrolidine ring can interact with active sites through hydrogen bonding or hydrophobic interactions, modulating the activity of the target protein.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 6-position.
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)benzene: A benzene analogue with similar substituents.
Uniqueness
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical properties and biological activity. This positioning can affect the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogues.
特性
IUPAC Name |
2-pyrrolidin-3-yl-5-(trifluoromethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-1-2-9(15-6-8)7-3-4-14-5-7;;/h1-2,6-7,14H,3-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKVKCSWSXDBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-71-3 |
Source


|
| Record name | 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2600884.png)

![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2600887.png)
![N-METHYL-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE](/img/structure/B2600890.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2600894.png)


![(Z)-3,5-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2600898.png)


![4-[(6-Chloro-5-fluoropyridin-3-yl)sulfonyl]-3-methylpiperazin-2-one](/img/structure/B2600903.png)
